5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and carbon atoms in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, as a member of the triazole family, is capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting they may have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar reactivity but lacking the fused pyridine ring.
Pyridine-3-carboxylic acid: A pyridine derivative with a carboxylic acid group, but without the triazole ring.
5-Methyl-1,2,4-triazole: A methylated triazole compound without the pyridine ring.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its fused ring structure, which combines the properties of both triazole and pyridine rings. This fusion enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-2-4-6-9-10-7(8(12)13)11(5)6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMOMZYTGLNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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